molecular formula C155H251N49O40S B3030550 GRF (1-29) amide (rat) CAS No. 91826-20-9

GRF (1-29) amide (rat)

Cat. No.: B3030550
CAS No.: 91826-20-9
M. Wt: 3473.0 g/mol
InChI Key: MEFNIEDWNSBZSR-UCRGYRMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRF (1-29) amide (rat), also known as GRF (1-29) amide (rat), is a useful research compound. Its molecular formula is C155H251N49O40S and its molecular weight is 3473.0 g/mol. The purity is usually 95%.
The exact mass of the compound GRF (1-29) amide (rat) is 3471.8867200 g/mol and the complexity rating of the compound is 7960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality GRF (1-29) amide (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GRF (1-29) amide (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of GRF (1-29) amide (rat) is the growth hormone-releasing hormone receptor (GHRHR) located in the anterior pituitary gland . This receptor plays a crucial role in stimulating the secretion of growth hormone (GH) .

Mode of Action

GRF (1-29) amide (rat) binds to its receptor, GHRHR, in the anterior pituitary gland . This binding triggers a cascade of signals that lead to the release of GH into the plasma . The amino acids 13 to 21 within the 1 to 29 amino acid fragment of GRF are more important for high-affinity receptor binding .

Biochemical Pathways

The activation of the GHRHR by GRF (1-29) amide (rat) leads to the secretion of GH into the plasma . GH then acts on various tissues in the body, leading to growth and development. The GH secretion pattern remains pulsatile when GRF (1-29) amide (rat) is sustained at an elevated concentration in plasma .

Pharmacokinetics

In vivo studies of GRF (1-29) amide (rat) show apparent half-lives of 18±4 min in serum and 13±3 min in liver homogenate . This is accompanied by the appearance of degradation products that are all less hydrophobic than the native peptide .

Result of Action

The primary result of the action of GRF (1-29) amide (rat) is the stimulation of GH secretion . This leads to various downstream effects, including growth and development in various tissues of the body.

Action Environment

The action, efficacy, and stability of GRF (1-29) amide (rat) can be influenced by various environmental factors. For example, the presence of dipeptidylpeptidase-IV in the environment can affect the stability of GRF (1-29) amide (rat) . Furthermore, the concentration of GRF (1-29) amide (rat) in the plasma can influence the pulsatility of GH secretion .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNIEDWNSBZSR-UCRGYRMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H251N49O40S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.